3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
The compound is a derivative of aminophenyl . Aminophenyl compounds are often used in the synthesis of various complex molecules, including pharmaceuticals .
Synthesis Analysis
While specific synthesis information for “3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” is not available, aminophenyl compounds are often synthesized through reactions involving amines . For example, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Molecular Structure Analysis
The molecular structure of aminophenyl compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of aminophenyl compounds .
Chemical Reactions Analysis
Aminophenyl compounds can undergo various chemical reactions. For instance, the Suzuki–Miyaura Cross-Coupling has been used as a key step in the synthesis of 2-Aminobiphenyls and 2,2’-Diaminobiphenyls .
Scientific Research Applications
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including compounds like 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, are recognized for their broad biological and pharmacological activities. These compounds are essential scaffolds in drug discovery, contributing to the development of medications with therapeutic applications in both medical and agrochemical fields. They are particularly significant in synthesizing non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction, discussed in detail, presents an efficient method for synthesizing hydantoin, highlighting its importance in creating new organic compounds with potential therapeutic uses (Shaikh et al., 2023).
Thiazolidinediones as PTP 1B Inhibitors
The thiazolidinedione scaffold, related to imidazolidine-2,4-dione structures, has been explored for its role in treating or managing various diseases, including Type 2 diabetes mellitus (T2DM). The review covers the development of thiazolidinediones as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, revealing insights into the structural modifications of the scaffold to optimize potential inhibitors. This research indicates the significant impact of such compounds in medicinal chemistry, aiming to develop novel molecules with targeted therapeutic effects (Verma et al., 2019).
1,3-Thiazolidin-4-ones and Their Synthetic Development
The synthesis and biological potential of 1,3-thiazolidin-4-ones and their analogues demonstrate their pharmacological importance. These compounds, including structures akin to 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, are found in commercial pharmaceuticals and show promising future applications in medicinal chemistry against various diseases. This review emphasizes the importance of green synthesis methodologies, reflecting the ongoing development of environmentally friendly processes for synthesizing pharmacologically active compounds (Santos et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOJYOOGZEWFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656749 |
Source
|
Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
1214061-96-7 |
Source
|
Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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